(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid
Overview
Description
(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid is an organic compound characterized by its methoxycarbonyl and methoxyphenyl groups attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid typically involves the esterification of appropriate precursors followed by a series of reactions to introduce the methoxycarbonyl and methoxyphenyl groups. One common method involves the use of a linker mode approach under reflux conditions . The structure of the compound can be confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, and NMR techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and subsequent purification processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential as an anticancer agent through molecular docking and simulation studies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to exhibit cytotoxic activity against breast cancer cells through inhibition of estrogen receptor alpha (ERα) . The compound’s binding affinity and interactions with target proteins can be studied using molecular docking and simulation techniques.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar in structure but with a different position of the methoxy group.
2-Hydroxy-2-methylpropiophenone: Contains a methoxy group but has a different core structure.
Uniqueness
(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid, a compound with the CAS number 86017-93-8, is an organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a butenoic acid backbone with methoxy and phenyl substituents, which contribute to its unique chemical reactivity. Its structure can be represented as follows:
This structure allows for various chemical transformations, making it a valuable building block in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Activity : The compound shows effectiveness against various bacterial strains, suggesting its potential as a pharmaceutical agent in treating infections.
- Anti-inflammatory Effects : It has been studied for its ability to modulate inflammatory pathways, indicating therapeutic potential in treating inflammatory diseases.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:
- Cytotoxic Activity : The compound has shown cytotoxic effects against certain cancer cell lines by inhibiting estrogen receptor alpha (ERα), which is critical in the progression of hormone-dependent cancers.
- Proteasome and Autophagy Pathways : It may enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxycinnamic Acid | Similar but lacks methoxycarbonyl group | Known for strong antioxidant properties |
Methacrylic Acid | Lacks phenolic substitution | Widely used in polymer chemistry |
2-Methoxycinnamic Acid | Contains methoxy group but different substitution | Exhibits anti-inflammatory activity |
This table highlights how the unique combination of functional groups in this compound sets it apart from other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Activity Study : In vitro assays demonstrated that the compound effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls.
- Antimicrobial Efficacy : A study evaluated its antimicrobial properties against various bacterial strains, revealing effectiveness comparable to standard antibiotics .
- Cytotoxicity Assays : Research involving breast cancer cell lines indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
(E)-3-methoxycarbonyl-4-(4-methoxyphenyl)but-3-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-17-11-5-3-9(4-6-11)7-10(8-12(14)15)13(16)18-2/h3-7H,8H2,1-2H3,(H,14,15)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVRPGUXODGAO-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86017-93-8 | |
Record name | (3E)-3-(methoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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